![molecular formula C8H17NO B13582392 3-[(Tert-butoxy)methyl]azetidine](/img/structure/B13582392.png)
3-[(Tert-butoxy)methyl]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Tert-butoxy)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butoxy group attached to the azetidine ring via a methylene bridge. Azetidines are known for their ring strain and unique reactivity, making them valuable intermediates in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)methyl]azetidine can be achieved through various methods. . This method efficiently produces functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.
Another method involves the reaction of tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at low temperatures . This reaction proceeds through the formation of a Grignard reagent, followed by nucleophilic addition to the azetidine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[(Tert-butoxy)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the tert-butoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with various functional groups.
科学研究应用
3-[(Tert-butoxy)methyl]azetidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(Tert-butoxy)methyl]azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates its participation in various chemical reactions. The tert-butoxy group can influence the compound’s solubility, stability, and reactivity, making it a versatile intermediate in synthetic chemistry.
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in pharmaceutical synthesis.
Uniqueness
3-[(Tert-butoxy)methyl]azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. The presence of the tert-butoxy group further enhances its chemical properties, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
3-[(2-methylpropan-2-yl)oxymethyl]azetidine |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)10-6-7-4-9-5-7/h7,9H,4-6H2,1-3H3 |
InChI 键 |
PXFRDCTYODEIRI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
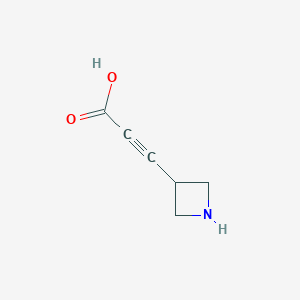


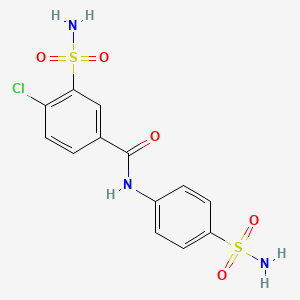
![rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol](/img/structure/B13582342.png)
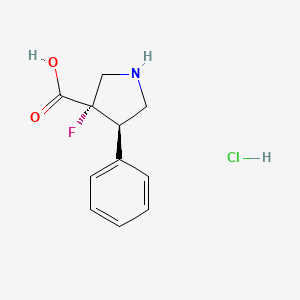
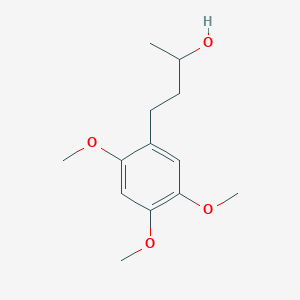

![1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13582355.png)
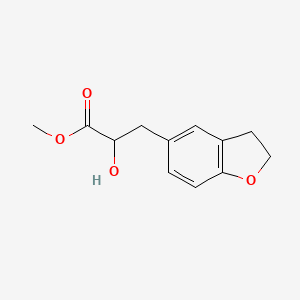
![1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)

![1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13582400.png)
